molecular formula C11H13BrO4S B3244785 Methyl 4-(4-bromobenzenesulfonyl)butanoate CAS No. 163496-41-1

Methyl 4-(4-bromobenzenesulfonyl)butanoate

Cat. No.: B3244785
CAS No.: 163496-41-1
M. Wt: 321.19
InChI Key: KUWMYOYBXPDNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-bromobenzenesulfonyl)butanoate is an organic compound with the molecular formula C11H13BrO4S. It is a derivative of butanoic acid, featuring a bromobenzenesulfonyl group attached to the fourth carbon of the butanoate chain. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromobenzenesulfonyl)butanoate typically involves the esterification of 4-(4-bromobenzenesulfonyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromobenzenesulfonyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted by other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the sulfonyl group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the ester group.

Major Products

    Substitution: Products include various substituted benzenesulfonyl derivatives.

    Reduction: Products include the corresponding sulfide derivatives.

    Oxidation: Products include carboxylic acids derived from the ester group.

Scientific Research Applications

Methyl 4-(4-bromobenzenesulfonyl)butanoate is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research on this compound includes its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromobenzenesulfonyl)butanoate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromobenzenesulfonyl group is particularly reactive, allowing the compound to act as an electrophile in various chemical reactions. This reactivity is exploited in the design of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorobenzenesulfonyl)butanoate
  • Methyl 4-(4-fluorobenzenesulfonyl)butanoate
  • Methyl 4-(4-methylbenzenesulfonyl)butanoate

Uniqueness

Methyl 4-(4-bromobenzenesulfonyl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher reactivity make it a valuable intermediate in organic synthesis, particularly in substitution reactions where the bromine can be readily replaced by other functional groups.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMYOYBXPDNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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